N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-15-14(20)12-9-18(10-17-12)13-5-4-11(8-16-13)23(21,22)19-6-2-3-7-19/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQXPHNEJSBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Construction of the Pyridine Ring: This can be done through various methods, including cyclization reactions or functionalization of preformed pyridine rings.
Formation of the Imidazole Ring: This step often involves cyclization reactions using suitable precursors such as diamines and carbonyl compounds.
Final Coupling Reactions: The final step involves coupling the different fragments together under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved will depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Containing Pyridine Derivatives
The pyrrolidine-sulfonyl group on the pyridine ring distinguishes this compound from analogs like the 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives described in . Both compounds share a sulfonyl moiety on pyridine, but the target compound’s pyrrolidine substituent (a cyclic secondary amine) contrasts with the ethyl group in the pesticidal derivatives. Key differences include:
- Bioactivity : Ethylsulfonyl derivatives in are explicitly pesticidal, while the pyrrolidine variant’s bulkier structure could alter binding to insect vs. mammalian targets .
Carboxamide-Functionalized Heterocycles
The carboxamide group in the target compound aligns with N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide (). Both feature carboxamide-linked heterocycles, but the core structures differ:
- Heterocycle type : The target uses an imidazole-pyridine system, while ’s compound employs a thiazole-pyridine scaffold. Thiazoles are more electronegative, which may influence solubility or metabolic stability.
- Substituent effects : ’s trifluoromethyl group increases lipophilicity, whereas the pyrrolidine-sulfonyl group in the target compound introduces polar sulfone and amine functionalities .
Pyrazole-Carboximidamide Derivatives ()
Though structurally distinct, the pyrazole-carboximidamide derivatives in provide insight into the role of carboxamide-like groups. Unlike the target’s carboxamide (-CONH-), carboximidamides (-C(=NH)NH2) feature an imine nitrogen, which may enhance hydrogen-bond donor capacity. However, carboximidamides are less metabolically stable due to susceptibility to hydrolysis, whereas carboxamides are more robust in biological systems .
Data Table: Structural and Functional Comparison
Research Findings and Discussion
- Sulfonyl Group Impact : Sulfonyl groups in both the target compound and ’s derivatives likely enhance binding to enzymes or receptors via polar interactions. The pyrrolidine group’s cyclic structure may confer longer half-lives compared to linear alkyl sulfonyl groups .
- Carboxamide vs. This aligns with trends in drug design favoring carboxamides for stability .
- Heterocycle Selection : Imidazole (target) and thiazole () cores differ in electronic profiles; imidazole’s dual nitrogen atoms may facilitate π-π stacking or metal coordination absent in thiazoles .
Biological Activity
N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolidine : A five-membered nitrogen-containing ring.
- Pyridine : A six-membered aromatic ring with nitrogen.
- Imidazole : A five-membered ring containing two nitrogen atoms.
This unique arrangement contributes to its potential interactions with various biological targets.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on sulfonamide derivatives have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| N-methyl derivative | Salmonella typhi | Moderate to strong |
| N-methyl derivative | Bacillus subtilis | Moderate to strong |
| Other derivatives | Various strains | Weak to moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. Specifically, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong inhibitor |
| Urease | Strong inhibitor |
The biological activity of this compound is attributed to its ability to interact with specific protein targets. Docking studies suggest that the compound binds effectively to amino acid residues in the active sites of target enzymes, altering their function . This mechanism is critical for understanding how the compound exerts its pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into their therapeutic potential:
- Anticancer Activity : Compounds with similar structures have been reported to exhibit anticancer properties, suggesting that N-methyl derivatives could also possess such activity .
- Anti-inflammatory Effects : Research indicates that certain derivatives can reduce inflammation, which is beneficial in treating chronic inflammatory diseases .
- Neuroprotective Effects : Some studies highlight the neuroprotective potential of imidazole derivatives, which may be relevant for treating neurodegenerative diseases .
Q & A
Basic: What are the established synthetic routes for preparing N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide?
Answer:
A typical synthesis involves three stages:
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligand in toluene under nitrogen) to attach the pyridinyl-sulfonyl group to the imidazole core .
Reduction Steps : Use of Fe powder and NH₄Cl in ethanol for nitro-to-amine reduction, critical for generating reactive intermediates .
Deprotection and Final Modification : HCl/MeOH treatment to remove protecting groups (e.g., tert-butyl carbamate) followed by neutralization with K₂CO₃ .
Key challenges include optimizing reaction times and catalyst loading to improve yields.
Basic: Which analytical methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and methyl group integration .
- Mass Spectrometry (MS) : ESI-MS or LC-MS to verify molecular ion peaks (e.g., m/z 392.2 observed in similar imidazole derivatives) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for pyrimidine-imidazole analogs .
Advanced: How can researchers troubleshoot low yields during the sulfonylation step?
Answer:
Low yields often arise from:
- Catalyst Deactivation : Replace Pd₂(dba)₃ with Pd(OAc)₂ and adjust ligand ratios (e.g., BINAP to 1.2 equivalents) to enhance stability .
- Moisture Sensitivity : Strict anhydrous conditions (e.g., molecular sieves in toluene) improve sulfonyl group incorporation .
- Side Reactions : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to isolate pure fractions before proceeding .
Advanced: How should contradictions in spectral data (e.g., NMR vs. MS) be resolved?
Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- High-Resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/Br vs. CH₃ groups) .
- Supplementary Techniques : Use IR spectroscopy to detect functional groups (e.g., sulfonyl S=O stretches near 1350 cm⁻¹) .
Basic: What solubility properties influence purification strategies?
Answer:
- Solubility in DMSO : ~33.6 µg/mL, necessitating column chromatography (e.g., silica gel with gradient elution) for purification .
- pH-Dependent Solubility : Adjust to pH 7–8 (using K₂CO₃) to precipitate the compound from aqueous ethanol .
Advanced: What strategies optimize the imidazole-pyridine coupling reaction?
Answer:
- Ligand Screening : Test bulky ligands (e.g., XPhos) to reduce steric hindrance between methyl and sulfonyl groups .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >90% yield .
- In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: How to design biological activity assays for this compound?
Answer:
- Target Selection : Prioritize kinases or sulfotransferases due to the sulfonyl group’s electrophilic properties .
- In Vitro Testing : Use enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) .
- Structural Modifications : Introduce fluorinated analogs (e.g., CF₃ groups) to study electronic effects on activity .
Basic: What safety precautions are recommended during synthesis?
Answer:
- Toxic Reagents : Handle Pd catalysts and chlorinated solvents in fume hoods with nitrile gloves .
- Waste Management : Neutralize acidic/basic waste (e.g., HCl with NaHCO₃) before disposal .
Advanced: How to investigate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24 hours .
- Metabolic Profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .
Advanced: What computational tools predict the compound’s reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
